molecular formula C10H12NNaO5S2 B3373487 Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate CAS No. 1007012-31-8

Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate

Cat. No.: B3373487
CAS No.: 1007012-31-8
M. Wt: 313.3 g/mol
InChI Key: FCFXGKHEDNHGMC-UHFFFAOYSA-M
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Description

Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate is a versatile compound with the molecular formula C10H12NNaO5S2 and a molecular weight of 313.33 g/mol . This compound is known for its unique structural features, which include a thiophene ring substituted with a morpholine-4-sulfonyl group and an acetate moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

    Introduction of the morpholine-4-sulfonyl group: This step involves the sulfonylation of the thiophene ring using morpholine and a sulfonylating agent.

    Acetylation: The final step is the acetylation of the thiophene ring to introduce the acetate group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in modulating biological pathways by interacting with cellular components .

Comparison with Similar Compounds

Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate can be compared with other thiophene derivatives, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

sodium;2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S2.Na/c12-9(13)7-8-1-2-10(17-8)18(14,15)11-3-5-16-6-4-11;/h1-2H,3-7H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFXGKHEDNHGMC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(S2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NNaO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate
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Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate
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Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate
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Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate
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Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate
Reactant of Route 6
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate

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